DL-Mevalonolactone-d3

Description

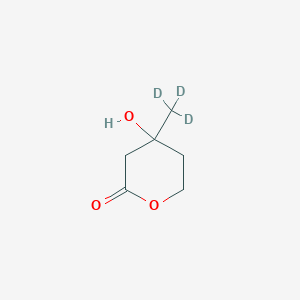

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-(trideuteriomethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20487213 | |

| Record name | D,L-Mevalonic Acid Lactone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61219-76-9 | |

| Record name | D,L-Mevalonic Acid Lactone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to D,L-Mevalonic Acid Lactone-d3 (CAS: 61219-76-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D,L-Mevalonic Acid Lactone-d3, a deuterated isotopologue of mevalonic acid lactone. This document consolidates essential physicochemical data, outlines its primary application as an internal standard in quantitative mass spectrometry, and presents detailed experimental methodologies.

Core Compound Properties

D,L-Mevalonic Acid Lactone-d3 is the deuterium-labeled form of D,L-Mevalonic Acid Lactone, a synthetic precursor to mevalonic acid, which is a vital intermediate in the biosynthesis of cholesterol and other isoprenoids.[1] Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous mevalonic acid.

| Property | Value | Source(s) |

| CAS Number | 61219-76-9 | [2] |

| Molecular Formula | C₆H₇D₃O₃ | [2] |

| Molecular Weight | 133.16 g/mol | [2] |

| Appearance | Pale Yellow Oil or Neat | [3] |

| Purity | ≥97% (CP); 99 atom % D | - |

| Synonyms | Tetrahydro-4-hydroxy-4-(methyl-d3)-2H-pyran-2-one, D,L-β-Hydroxy-β-(methyl-d3)-δ-valerolactone | [2] |

| Storage | Store at ≤ -20 °C | [4] |

| Stability | Hygroscopic | [3] |

The Mevalonate Pathway and the Role of Mevalonic Acid

The mevalonate pathway is a fundamental metabolic route for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of biologically important molecules, including cholesterol, steroid hormones, and coenzyme Q10.[5] The pathway commences with acetyl-CoA and proceeds through the key intermediate, mevalonic acid. The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway and is the target of statin drugs.[6]

Application in Quantitative Analysis: Internal Standard

Due to its structural similarity and distinct mass from endogenous mevalonic acid, D,L-Mevalonic Acid Lactone-d3 is an excellent internal standard for accurate quantification of mevalonic acid in biological samples using isotope dilution mass spectrometry.

Experimental Workflow for Mevalonic Acid Quantification

The general workflow for quantifying mevalonic acid in biological matrices such as plasma or urine involves several key steps, as outlined below. This procedure is a composite of methodologies described in the literature.[5][7][8]

Detailed Experimental Protocols

The following are detailed methodologies adapted from published research for the quantification of mevalonic acid using a deuterated internal standard.

Protocol 1: LC-MS/MS Method for Serum Mevalonic Acid

This protocol is based on the method described by Waldron et al. for the measurement of serum mevalonic acid.[5]

1. Sample Preparation:

-

To 100 µL of serum, add the deuterated internal standard, D,L-Mevalonic Acid Lactone-d3.

-

Induce the conversion of mevalonic acid to its lactone form (mevalonolactone) in vitro. The original paper does not specify the exact conditions, but acidification is a common method.[9]

-

Perform online solid-phase extraction to purify the sample.

2. Chromatographic Separation:

-

Column: Luna PFP (Phenomenex).

-

Mobile Phase: A gradient system of methanol and water containing 5 mmol/L ammonium formate buffer (pH 2.5).

-

Flow Rate: Not specified in the abstract. A typical flow rate for such columns would be in the range of 200-500 µL/min.

3. Mass Spectrometric Detection:

-

Instrument: API 5000 tandem mass spectrometer (Applied Biosystems).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for both the analyte (mevalonolactone) and the deuterated internal standard.

4. Quantification:

-

A calibration curve is generated with a range of up to 50 ng/mL.

-

The concentration of endogenous mevalonic acid is determined by the ratio of the peak area of the analyte to that of the internal standard.

Protocol 2: GC-MS Method for Urinary Mevalonic Acid

This protocol is based on the isotope dilution method described by Hoffmann et al. for the determination of mevalonic acid in urine.[8]

1. Sample Preparation:

-

To 100 µL of urine, add a known amount of deuterated mevalonic acid (e.g., 2H3-mevalonic acid) as the internal standard.

-

Convert mevalonic acid to its lactone form.

-

Transfer the total water of the sample to a mixture of acetone/methyl t-butyl ether (MTBE).

-

Concentrate and dry the solution by azeotropic removal of MTBE/water.

-

Add NaOH to revert the lactone back to mevalonic acid, followed by azeotropic drying.

-

Derivatize the mevalonic acid to its tris-t-butyldimethylsilyl (tri-TBDMS) derivative.

2. Gas Chromatographic Separation:

-

The specific GC column and temperature program are not detailed in the abstract but would be optimized for the separation of the TBDMS derivative.

3. Mass Spectrometric Detection:

-

Ionization Mode: Electron Impact (EI).

-

Monitoring: Selected Ion Monitoring (SIM) at m/z 317 for the endogenous derivative and m/z 320 for the d3-internal standard derivative.

4. Quantification:

-

The concentration is calculated based on the ratio of the ion abundances of the endogenous and deuterated derivatives.

Synthesis of Deuterated Mevalonolactone

The synthesis of deuterated mevalonolactones can be achieved through various routes, allowing for the specific placement of deuterium atoms. A general approach involves using low-cost deuterated reagents to introduce the labels at desired positions on the carbon skeleton.[10][11] For instance, [6,6,6-2H3]mevalonolactone can be synthesized to produce the d3 variant. More complex isotopologues like [5,5,6,6,6-2H5]mevalonolactone and fully deuterated (R)-mevalonolactone have also been synthesized for specific research applications.[10]

Safety and Handling

Based on the safety data sheet for the non-deuterated form, D,L-Mevalonic Acid Lactone, general laboratory safety precautions should be followed.[12][13]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be hygroscopic.[3]

This guide provides a foundational understanding of D,L-Mevalonic Acid Lactone-d3 for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. D,L-Mevalonic Acid Lactone-d3 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect [agris.fao.org]

- 7. The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to D,L-Mevalonic Acid Lactone-d3

This technical guide provides a comprehensive overview of D,L-Mevalonic Acid Lactone-d3, a deuterated isotopologue of mevalonic acid lactone. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document details the molecular weight, experimental protocols for its determination, and its role within the broader context of the mevalonate pathway.

Core Data Presentation

The key quantitative data for D,L-Mevalonic Acid Lactone-d3 and its corresponding unlabeled form are summarized in the table below. This allows for a direct comparison of their fundamental physicochemical properties.

| Property | D,L-Mevalonic Acid Lactone-d3 | D,L-Mevalonic Acid Lactone |

| Molecular Formula | C₆H₇D₃O₃[1] | C₆H₁₀O₃[2][3][4][5] |

| Molecular Weight | 133.16 g/mol [1][6][7][8][9] | 130.14 g/mol [2][4][5] |

| CAS Number | 61219-76-9[1][6][7][8][9] | 674-26-0[2][3][4][5] |

Experimental Protocols: Molecular Weight Determination

The determination of the molecular weight of isotopically labeled compounds such as D,L-Mevalonic Acid Lactone-d3 is primarily accomplished through mass spectrometry. This technique allows for the precise measurement of the mass-to-charge ratio of ions, thereby providing an accurate molecular weight.

Methodology: Mass Spectrometry

A general workflow for the determination of the molecular weight and isotopic enrichment of D,L-Mevalonic Acid Lactone-d3 is outlined below. This protocol is a composite of standard practices in the field of mass spectrometry for the analysis of stable isotope-labeled molecules.

1. Sample Preparation:

-

Accurately weigh a sample of D,L-Mevalonic Acid Lactone-d3.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

-

Prepare a series of dilutions to determine the optimal concentration for analysis.

-

Similarly, prepare a solution of unlabeled D,L-Mevalonic Acid Lactone to serve as a reference standard.

2. Instrumentation and Calibration:

-

Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

3. Ionization:

-

Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like mevalonic acid lactone.

-

Optimize ionization source parameters (e.g., spray voltage, capillary temperature) to achieve stable and efficient ion generation.

4. Mass Analysis:

-

Acquire mass spectra of both the D,L-Mevalonic Acid Lactone-d3 sample and the unlabeled standard.

-

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).

-

The resulting spectrum will show a peak or a cluster of peaks corresponding to the molecular ion of the analyte.

5. Data Analysis:

-

Identify the monoisotopic peak for both the labeled and unlabeled compounds.

-

The molecular weight of D,L-Mevalonic Acid Lactone-d3 will be approximately 3 Daltons higher than that of the unlabeled compound due to the presence of three deuterium atoms.

-

The isotopic distribution of the labeled compound can be compared to the theoretical distribution to confirm the level of deuterium incorporation.

A schematic representation of this experimental workflow is provided below.

Mevalonate Pathway

D,L-Mevalonic Acid Lactone is a precursor to mevalonic acid, a key intermediate in the mevalonate pathway. This fundamental metabolic pathway is responsible for the biosynthesis of a wide array of essential biomolecules, including cholesterol, steroid hormones, and other isoprenoids.[2] The introduction of D,L-Mevalonic Acid Lactone-d3 into a biological system allows researchers to trace the metabolic fate of mevalonate through this pathway.

The diagram below illustrates the central steps of the mevalonate pathway, highlighting the conversion of HMG-CoA to mevalonate and its subsequent transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. Mevalonate_pathway [bionity.com]

- 8. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Role of D,L-Mevalonic Acid Lactone-d3 in Unraveling Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D,L-Mevalonic Acid Lactone-d3 as an isotopic tracer in the intricate pathway of cholesterol biosynthesis. By delving into the core of this metabolic process, we provide a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the key pathways and workflows.

Introduction: Tracing the Path to Cholesterol

Cholesterol, a lipid molecule essential for cellular structure and a precursor for steroid hormones and bile acids, is synthesized through a complex cascade of enzymatic reactions known as the mevalonate pathway.[1][2] Understanding the dynamics of this pathway is crucial for developing therapeutic interventions for a range of metabolic diseases, including hypercholesterolemia and cardiovascular disorders.[3] Isotopic tracers have become indispensable tools for elucidating the mechanisms and quantifying the rates of cholesterol synthesis.[4] Among these, D,L-Mevalonic Acid Lactone-d3, a deuterated analog of a key intermediate, offers a powerful method for tracing the metabolic fate of mevalonate into cholesterol.

Mevalonic acid is a critical intermediate in the biosynthesis of cholesterol.[5] The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs like statins.[5][6] By introducing a labeled form of mevalonic acid, researchers can accurately track its incorporation into downstream products, thereby providing a direct measure of the synthetic rate post the HMG-CoA reductase step.

D,L-Mevalonic Acid Lactone is readily taken up by cells and hydrolyzes to mevalonic acid, which then enters the cholesterol biosynthesis pathway. The deuterium atoms (d3) on the lactone serve as a stable isotopic label that can be detected and quantified using mass spectrometry, allowing for precise measurement of newly synthesized cholesterol.

Quantitative Analysis of Cholesterol Biosynthesis

The use of D,L-Mevalonic Acid Lactone-d3 allows for precise quantification of cholesterol synthesis rates in various experimental models, from cell cultures to in vivo studies. The data gathered from these experiments are critical for assessing the efficacy of potential drug candidates that target the cholesterol biosynthesis pathway.

Below are tables summarizing representative quantitative data obtained from studies utilizing isotopic tracers to measure cholesterol synthesis.

Table 1: Fractional Conversion of Mevalonate to Cholesterol in Humans

This table illustrates the correlation between the fractional conversion of intravenously administered radiolabeled mevalonic acid to cholesterol and the total daily cholesterol synthesis rates determined by sterol balance measurements.

| Study Participant Group | Mean Daily Cholesterol Synthesis (mg/day) | Fractional Conversion of Mevalonate to Cholesterol | Correlation Coefficient (r) |

| 30 Human Subjects | 395 - 3047 | 0.28 - 0.99 | 0.87[7] |

Data synthesized from a study demonstrating a significant correlation between the two parameters.[7]

Table 2: Effect of Statin Treatment on Plasma Mevalonic Acid Levels in Patients with Familial Hypercholesterolemia (FH)

This table shows the reduction in plasma mevalonic acid (MVA), an indicator of in vivo cholesterol synthesis, following treatment with different statins.

| Statin Treatment (Maximal Dose) | Number of FH Patients | Reduction in LDL Cholesterol (%) | Reduction in Plasma MVA (%) |

| Pravastatin (40 mg/day) | 7 | 34.7 | 31.6 |

| Simvastatin (40 mg/day) | 7 | 42.9 | 48.9 |

| Atorvastatin (80 mg/day) | 21 | 54.0 | 58.8 |

These findings suggest that the cholesterol-lowering effect of statins is directly related to their ability to inhibit HMG-CoA reductase and thus reduce mevalonic acid production.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data. The following sections outline key methodologies for utilizing D,L-Mevalonic Acid Lactone-d3 in cholesterol biosynthesis research.

Protocol 1: In Vitro Cholesterol Biosynthesis Assay in Cultured Cells

This protocol describes the steps for measuring the synthesis of cholesterol from D,L-Mevalonic Acid Lactone-d3 in a cell culture model.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, a human liver cancer cell line) in appropriate culture dishes and grow to 80-90% confluency.

-

On the day of the experiment, replace the growth medium with a serum-free medium containing the desired concentration of D,L-Mevalonic Acid Lactone-d3 (typically in the µM range).

-

Incubate the cells for a specified period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled precursor.

2. Cell Harvesting and Lysis:

-

After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a suitable volume of PBS and pellet them by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and homogenize to ensure complete cell disruption.

3. Lipid Extraction (Modified Bligh-Dyer Method):

-

To the cell lysate, add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).

-

Add an internal standard (e.g., deuterated cholesterol) to each sample for quantification.

-

Vortex the mixture vigorously and then add chloroform and water to induce phase separation.

-

Centrifuge the samples to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

-

Dry the lipid extract under a stream of nitrogen gas.

4. Sample Preparation for Mass Spectrometry:

-

Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol or a chloroform/methanol mixture).

-

For the analysis of free cholesterol, the sample can be directly analyzed. For total cholesterol (free and esterified), a saponification step is required to hydrolyze the cholesteryl esters.

5. Mass Spectrometry Analysis:

-

Analyze the samples using a mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

-

Monitor the mass-to-charge ratio (m/z) of both the unlabeled cholesterol and the deuterated cholesterol derived from the D,L-Mevalonic Acid Lactone-d3 tracer.

-

The ratio of labeled to unlabeled cholesterol provides a measure of the rate of de novo cholesterol synthesis.

Protocol 2: In Vivo Cholesterol Synthesis Assay in Animal Models

This protocol outlines the general procedure for measuring cholesterol synthesis in an animal model using D,L-Mevalonic Acid Lactone-d3.

1. Animal Preparation and Tracer Administration:

-

Acclimate the animals (e.g., mice or rats) to the experimental conditions.

-

Administer D,L-Mevalonic Acid Lactone-d3 to the animals, typically via intraperitoneal injection or oral gavage. The dosage will depend on the animal model and the specific research question.

2. Sample Collection:

-

At various time points after tracer administration, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).

-

Euthanize the animals at the end of the experiment and collect tissues of interest (e.g., liver, intestine).

3. Plasma and Tissue Processing:

-

Separate the plasma from the blood samples by centrifugation.

-

Homogenize the collected tissues in an appropriate buffer.

4. Lipid Extraction and Analysis:

-

Perform lipid extraction from the plasma and tissue homogenates using the modified Bligh-Dyer method as described in Protocol 1.

-

Prepare the samples for mass spectrometry analysis, including a saponification step if total cholesterol is to be measured.

-

Analyze the samples by GC-MS or LC-MS/MS to determine the enrichment of the deuterated label in the cholesterol pool.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the cholesterol biosynthesis pathway and a typical experimental workflow.

Caption: Cholesterol biosynthesis pathway highlighting the entry of D,L-Mevalonic Acid Lactone-d3.

Caption: A typical experimental workflow for tracing cholesterol biosynthesis.

Conclusion

D,L-Mevalonic Acid Lactone-d3 serves as a robust and reliable tool for the quantitative investigation of cholesterol biosynthesis. Its application in conjunction with modern mass spectrometry techniques provides invaluable insights into the regulation of this vital metabolic pathway. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful isotopic tracer in their pursuit of novel therapeutic strategies for metabolic disorders. The provided visualizations of the biochemical pathway and experimental workflow further aim to clarify these complex processes, fostering a deeper understanding and facilitating more effective research design.

References

- 1. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A method for the study of cholesterol biosynthesis in the central nervous system. Incorporation of [2-14C]mevalonic lactone after intraperitoneal, intracisternal and intraventricular administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gosset.ai [gosset.ai]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of daily cholesterol synthesis rates in man by assay of the fractional conversion of mevalonic acid to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipidinteractome.org [lipidinteractome.org]

D,L-Mevalonic Acid Lactone-d3: A Technical Guide for Isotopic Labeling in Mevalonate Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of D,L-Mevalonic Acid Lactone-d3 as a stable isotope-labeled tool for investigating the mevalonate pathway. The mevalonate (MVA) pathway is a critical metabolic route responsible for the biosynthesis of isoprenoids, a diverse class of molecules including cholesterol, steroid hormones, and non-sterol isoprenoids vital for cellular function. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. This document details the properties of D,L-Mevalonic Acid Lactone-d3, experimental protocols for its use in metabolic labeling studies, and analytical methods for the quantification of labeled metabolites. Furthermore, it presents illustrative data and visualizations to facilitate the design and implementation of research utilizing this powerful tool.

Introduction to D,L-Mevalonic Acid Lactone-d3

D,L-Mevalonic Acid Lactone-d3 is a deuterated form of mevalonic acid lactone, the precursor to mevalonic acid. In biological systems, the lactone is hydrolyzed to the open-chain mevalonic acid, which then enters the mevalonate pathway. The incorporation of three deuterium atoms on the methyl group provides a stable isotopic label that can be traced through the downstream metabolic cascade using mass spectrometry-based techniques. This allows for the precise measurement of metabolic flux and the relative contribution of exogenous mevalonate to the synthesis of various isoprenoids.

Table 1: Properties of D,L-Mevalonic Acid Lactone-d3

| Property | Value |

| Alternate Names | Tetrahydro-4-hydroxy-4-(methyl-d3)-2H-pyran-2-one; D,L-β-Hydroxy-β-(methyl-d3)-δ-valerolactone |

| CAS Number | 61219-76-9[1] |

| Molecular Formula | C₆H₇D₃O₃ |

| Molecular Weight | 133.16 g/mol [1] |

| Appearance | Pale yellow oil |

| Purity | ≥97% (CP); 99 atom % D |

The Mevalonate Signaling Pathway

The mevalonate pathway is a sequence of enzymatic reactions that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis.

Experimental Protocols

Metabolic Labeling of Cultured Cells

This protocol outlines a general procedure for labeling cultured mammalian cells with D,L-Mevalonic Acid Lactone-d3 to trace its incorporation into downstream isoprenoids.

Materials:

-

D,L-Mevalonic Acid Lactone-d3

-

Appropriate cell line (e.g., HepG2, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Water, LC-MS grade

-

Chloroform, ice-cold

-

Cell scrapers

-

Centrifuge tubes

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare the cell culture medium containing D,L-Mevalonic Acid Lactone-d3 at the desired final concentration (e.g., 10-100 µM). The exact concentration should be optimized for the specific cell line and experimental goals.

-

Labeling: Aspirate the existing medium from the cells, wash once with pre-warmed PBS, and then add the labeling medium.

-

Incubation: Incubate the cells for a specific period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled precursor.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well/dish.

-

Scrape the cells and collect the cell lysate into a pre-chilled centrifuge tube.

-

For a biphasic extraction to separate polar and non-polar metabolites, add an equal volume of ice-cold chloroform and 0.5 volumes of ice-cold water.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the upper aqueous phase (polar metabolites) and the lower organic phase (lipids, including cholesterol) into separate tubes.

-

-

Sample Preparation for Analysis: Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS for Isoprenoid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of mevalonate pathway intermediates.

Sample Preparation:

-

Reconstitute the dried polar extracts in a suitable solvent (e.g., 50% methanol in water).

-

Reconstitute the dried lipid extracts in an appropriate organic solvent (e.g., isopropanol).

LC-MS/MS Parameters (Illustrative):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of isoprenoids.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid or ammonium acetate.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific analytes.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification of known isoprenoids and their deuterated counterparts.

Table 2: Illustrative LC-MS/MS Parameters for Selected Isoprenoids

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Mevalonate | 147.1 | 59.1 | Negative |

| Mevalonate-d3 | 150.1 | 62.1 | Negative |

| Farnesyl Pyrophosphate (FPP) | 381.2 | 79.0 | Negative |

| FPP-d3 | 384.2 | 79.0 | Negative |

| Geranylgeranyl Pyrophosphate (GGPP) | 449.2 | 79.0 | Negative |

| GGPP-d3 | 452.2 | 79.0 | Negative |

| Cholesterol | 369.3 (as [M-H₂O+H]⁺) | 161.1 | Positive |

| Cholesterol-d3 | 372.3 (as [M-H₂O+H]⁺) | 161.1 | Positive |

Note: The exact m/z values may vary depending on the adducts formed and the instrument used. These should be optimized empirically.

Data Presentation and Interpretation

The primary output of a metabolic labeling experiment is the measurement of the isotopic enrichment in downstream metabolites. This data can be used to calculate the fractional contribution of the labeled precursor to the synthesis of each metabolite.

Table 3: Illustrative Quantitative Data from a Metabolic Labeling Experiment

The following data is for illustrative purposes to demonstrate the expected outcome of a labeling experiment with D,L-Mevalonic Acid Lactone-d3 in a hypothetical cell line.

| Metabolite | Incubation Time (hours) | % Labeled (d3) |

| Mevalonate | 2 | 95.2 ± 2.1 |

| Farnesyl Pyrophosphate (FPP) | 6 | 68.5 ± 4.3 |

| Geranylgeranyl Pyrophosphate (GGPP) | 6 | 55.1 ± 3.9 |

| Cholesterol | 24 | 32.7 ± 2.8 |

| Ubiquinone (CoQ10) | 24 | 25.4 ± 3.1 |

This table illustrates the time-dependent incorporation of the deuterium label from D,L-Mevalonic Acid Lactone-d3 into various isoprenoids. The high initial labeling of mevalonate confirms the efficient uptake and conversion of the lactone. The subsequent appearance of the label in FPP, GGPP, cholesterol, and ubiquinone demonstrates the active flux through the mevalonate pathway.

Conclusion

D,L-Mevalonic Acid Lactone-d3 is an invaluable tool for researchers studying the mevalonate pathway. Its use in metabolic labeling experiments, coupled with sensitive analytical techniques like LC-MS/MS, allows for the detailed investigation of pathway dynamics, metabolic flux, and the impact of genetic or pharmacological perturbations. The protocols and data presented in this guide provide a framework for the successful implementation of such studies, ultimately contributing to a deeper understanding of isoprenoid biosynthesis in health and disease.

References

A Technical Guide to the Isotopic Purity of D,L-Mevalonic Acid Lactone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of D,L-Mevalonic Acid Lactone-d3, a critical internal standard for mass spectrometry-based quantification of mevalonic acid. Mevalonic acid is a key intermediate in the biosynthesis of cholesterol and other isoprenoids, making its accurate measurement vital in various fields of biomedical research and drug development. This document details the synthesis, isotopic purity analysis, and relevant experimental protocols for this deuterated standard.

Introduction to D,L-Mevalonic Acid Lactone-d3

D,L-Mevalonic Acid Lactone-d3 is a stable isotope-labeled analog of mevalonic acid lactone. The three deuterium atoms on the methyl group provide a distinct mass shift, allowing for its use as an internal standard in isotope dilution mass spectrometry. This method enables precise and accurate quantification of endogenous mevalonic acid in biological matrices by correcting for sample loss during preparation and variations in instrument response.

Synthesis of D,L-Mevalonic Acid Lactone-d3

The synthesis of D,L-Mevalonic Acid Lactone-d3 typically involves the introduction of a trideuterated methyl group at a key step in the synthesis of the mevalonolactone scaffold. A common synthetic approach is a Reformatsky-type reaction.

A plausible synthetic route is outlined below:

In this pathway, a Grignard reagent prepared from trideuteriomethyl iodide (CD3I) is reacted with a suitable four-carbon starting material, such as 4-acetoxy-2-butanone. The subsequent acidic workup facilitates the hydrolysis of the ester and the cyclization to form the stable lactone ring, incorporating the d3-methyl group.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available D,L-Mevalonic Acid Lactone-d3 is typically high, ensuring its suitability as an internal standard. The primary quantitative metrics are the atom percent of deuterium and the isotopic distribution of the different deuterated species.

| Parameter | Typical Specification | Source |

| Isotopic Purity (Atom % D) | ≥ 99% | LGC Standards, Sigma-Aldrich |

| Chemical Purity | ≥ 97% | Sigma-Aldrich |

Isotopic Distribution:

While specific batch-to-batch data is found on the Certificate of Analysis (COA), a 99 atom % D enrichment for a d3-labeled compound theoretically results in a high abundance of the fully deuterated (d3) species, with minor contributions from d2, d1, and d0 species.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of D,L-Mevalonic Acid Lactone-d3 relies on two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.

Experimental Workflow for Isotopic Purity Analysis by Mass Spectrometry:

Protocol for GC-MS Analysis:

-

Derivatization: To improve volatility and chromatographic behavior, D,L-Mevalonic Acid Lactone-d3 is often derivatized. A common method is silylation to form the trimethylsilyl (TMS) ether.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient is used to ensure good separation and peak shape.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Full scan mode to observe the entire mass spectrum and identify the molecular ion cluster.

-

-

Data Analysis:

-

The mass spectrum of the derivatized D,L-Mevalonic Acid Lactone-d3 is analyzed.

-

The relative intensities of the molecular ion peaks corresponding to the d0, d1, d2, and d3 species are measured.

-

The raw intensities are corrected for the natural isotopic abundance of carbon-13 to accurately determine the isotopic distribution of the deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the molecule and the position of the deuterium labels.

Experimental Workflow for Isotopic Purity Analysis by NMR:

Protocol for NMR Analysis:

-

Sample Preparation: The D,L-Mevalonic Acid Lactone-d3 sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl3).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis:

-

The ¹H NMR spectrum of the non-deuterated D,L-Mevalonic Acid Lactone shows a characteristic singlet for the methyl protons.

-

In the spectrum of the d3-labeled compound, this singlet will be significantly diminished or absent, confirming the high level of deuterium incorporation at the methyl position. The degree of residual signal can be used to estimate the amount of the d0 and d1 species.

-

-

¹³C NMR Analysis:

-

In the ¹³C NMR spectrum of the non-deuterated compound, the methyl carbon appears as a quartet due to coupling with the three attached protons.

-

For the d3-labeled compound, the signal for the methyl carbon will appear as a multiplet (typically a septet) due to coupling with the three deuterium atoms (spin I=1), and it will be shifted slightly upfield. This confirms the location of the deuterium labeling.[1]

-

Conclusion

The high isotopic purity of commercially available D,L-Mevalonic Acid Lactone-d3, typically exceeding 99 atom % D, makes it an excellent internal standard for the accurate quantification of mevalonic acid. The combination of mass spectrometry and NMR spectroscopy provides a robust framework for the verification of its isotopic enrichment and structural integrity. Researchers and drug development professionals can confidently utilize this standard to obtain reliable and reproducible results in their studies of the mevalonate pathway and related metabolic processes.

References

Methodological & Application

Application Note: Quantification of Mevalonic Acid in Biological Matrices using D,L-Mevalonic Acid Lactone-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the accurate and sensitive quantification of mevalonic acid (MVA) in biological samples, such as plasma, serum, and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Mevalonic acid is a key intermediate in the cholesterol biosynthesis pathway, and its levels can serve as a critical biomarker for assessing the efficacy of HMG-CoA reductase inhibitors, such as statins.[1][2] To ensure analytical accuracy and account for variability in sample preparation and instrument response, a stable isotope-labeled internal standard, D,L-Mevalonic Acid Lactone-d3, is employed. The methodology described herein involves the conversion of mevalonic acid to its lactone form, followed by solid-phase extraction and subsequent analysis by LC-MS/MS.

Introduction

Mevalonic acid (MVA) is a pivotal molecule in the mevalonate pathway, a fundamental metabolic route for the synthesis of cholesterol, isoprenoids, and other essential biomolecules.[3][4] The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to MVA, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs like statins.[1][3] Therefore, the precise quantification of MVA in biological fluids is crucial for drug development, metabolic research, and clinical diagnostics to monitor the effectiveness of therapeutic interventions.[2][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for MVA quantification due to its high sensitivity, specificity, and accuracy.[6][7] The use of a stable isotope-labeled internal standard, such as D,L-Mevalonic Acid Lactone-d3, is essential to correct for matrix effects and variations during sample processing, ensuring reliable and reproducible results.[6][8][9] This protocol details a robust LC-MS/MS method for the determination of MVA in various biological matrices.

Experimental Protocols

Materials and Reagents

-

D,L-Mevalonic Acid Lactone-d3 (Internal Standard)

-

Mevalonic Acid standard

-

Formic acid

-

Ammonium formate

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Hydrochloric acid

-

Solid-phase extraction (SPE) cartridges

-

Biological matrix (plasma, serum, or urine)

Sample Preparation

-

Spiking with Internal Standard : To 500 µL of the biological sample (plasma, serum, or urine), add a known concentration of D,L-Mevalonic Acid Lactone-d3 internal standard solution.[5]

-

Acidification : Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to its more stable lactone form, mevalonolactone.[5][6]

-

Solid-Phase Extraction (SPE) :

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the mevalonolactone and the internal standard from the cartridge.

-

-

Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, such as a mixture of mobile phase A and B.[5]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| LC System | Agilent, Shimadzu, Waters, or equivalent |

| Column | C18 or PFP column (e.g., HyPurity Advance, Luna PFP)[1][8] |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate[5][8] |

| Mobile Phase B | Acetonitrile or Methanol[1][5] |

| Flow Rate | 200 - 500 µL/min |

| Gradient | Optimized for separation of MVA from matrix components |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][8] |

| MRM Transitions | Analyte (Mevalonolactone) and Internal Standard (Mevalonolactone-d3) specific transitions |

Data Analysis

Quantification is performed using the multiple reaction monitoring (MRM) mode. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of mevalonic acid in the unknown samples is determined.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS quantification of mevalonic acid.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 50.0 ng/mL | [8][10] |

| Correlation Coefficient (r²) | > 0.99 | [8][10] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [8][10] |

| Limit of Detection (LOD) | 0.1 ng/mL | [1] |

Table 2: Accuracy and Precision

| Quality Control Sample | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |

| Low QC | 85 - 115 | < 15 | < 15 | [2] |

| Medium QC | 85 - 115 | < 15 | < 15 | [2] |

| High QC | 85 - 115 | < 15 | < 15 | [2] |

Visualizations

Mevalonate Pathway

The following diagram illustrates the key steps of the mevalonate pathway, highlighting the role of HMG-CoA reductase and the production of mevalonic acid.

References

- 1. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of urinary mevalonic acid as a biomarker of HMG-CoA reductase activity by a novel translational LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Metabolomics using D,L-Mevalonic Acid Lactone-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mevalonic acid (MVA) is a pivotal intermediate in the mevalonate pathway, a fundamental metabolic route responsible for the synthesis of a diverse array of essential biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids like coenzyme Q10.[1][2][3] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs such as statins.[3][4] Consequently, the accurate quantification of mevalonic acid in biological matrices serves as a critical biomarker for assessing the in vivo efficacy of statins and for studying disorders related to cholesterol metabolism.[5][6][7]

D,L-Mevalonic Acid Lactone-d3 is a deuterated stable isotope-labeled internal standard designed for the precise and accurate quantification of mevalonic acid in various biological samples using mass spectrometry-based techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10] Its use in stable isotope dilution assays minimizes matrix effects and corrects for analyte loss during sample preparation and analysis, ensuring high-quality quantitative data.[11]

Applications:

-

Drug Development: To assess the pharmacodynamic effects of HMG-CoA reductase inhibitors (statins) on cholesterol biosynthesis.[1][7]

-

Metabolic Research: To investigate the regulation and function of the mevalonate pathway in both health and disease states, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2]

-

Clinical Research: As a diagnostic tool for inherited metabolic disorders such as mevalonic aciduria, which is characterized by a deficiency in mevalonate kinase.[12]

-

Biotechnology: To monitor and optimize the microbial production of isoprenoids for biofuels and pharmaceuticals.[1]

The Mevalonate Pathway

The mevalonate pathway commences with acetyl-CoA and proceeds through several enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for isoprenoids.[3] A simplified diagram of the pathway leading to key downstream products is presented below.

Caption: Simplified Mevalonate Pathway.

Experimental Protocols

The following protocols describe the quantitative analysis of mevalonic acid in human plasma/serum using D,L-Mevalonic Acid Lactone-d3 as an internal standard. Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone.[4][13] Acidification of the sample promotes the conversion to the lactone form for extraction, which can then be analyzed by LC-MS/MS.[5][14][15]

Sample Preparation and Extraction

This protocol is a composite of established methods for the extraction of mevalonic acid from plasma or serum.[5][14][16]

Materials:

-

Human plasma or serum samples

-

D,L-Mevalonic Acid Lactone-d3 internal standard solution (in a compatible solvent like methanol or acetonitrile)

-

Hydrochloric acid (HCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., reversed-phase)

-

Methanol

-

Acetonitrile

-

Ammonium formate

-

Ammonium hydroxide

-

Water (LC-MS grade)

Procedure:

-

Thaw plasma/serum samples on ice.

-

To a 500 µL aliquot of plasma/serum, add the D,L-Mevalonic Acid Lactone-d3 internal standard.

-

Acidify the sample with HCl to facilitate the conversion of mevalonate to mevalonolactone.[5]

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).

-

Elute the mevalonolactone and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of mobile phases.[7] Some protocols may include a step to restore the non-lactonic form using a basic solution like ammonium hydroxide before injection.[5]

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Example Condition |

| Column | Reversed-phase C18 or similar (e.g., BioBasic AX 150 x 2.1 mm, 5 µm)[5] |

| Mobile Phase A | 10 mM Ammonium formate in water, pH 8[5][16] |

| Mobile Phase B | Acetonitrile[5][16] |

| Flow Rate | 200 µL/min[5] |

| Injection Volume | 10 µL[5] |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |

Mass Spectrometry (MS) Conditions:

| Parameter | Example Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode.[6][16] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Specific m/z for Mevalonolactone |

| Product Ion (Q3) | Specific m/z for Mevalonolactone fragment |

| Precursor Ion (Q1) - IS | Specific m/z for D,L-Mevalonic Acid Lactone-d3 |

| Product Ion (Q3) - IS | Specific m/z for D,L-Mevalonic Acid Lactone-d3 fragment |

Quantitative Data

The performance of quantitative methods for mevalonic acid using a deuterated internal standard is summarized below. These values are compiled from various published methods and demonstrate the typical performance characteristics of such assays.

| Parameter | Plasma/Serum | Reference |

| Linearity Range | 0.2 - 35 ng/mL | [14] |

| 0.25 - 25 ng/mL | [7] | |

| 0.5 - 50 ng/mL | [16] | |

| 2.5 - 250 ng/mL | [5] | |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [14] |

| 0.5 ng/mL | [1][16] | |

| 2.5 ng/mL | [5] | |

| Inter-assay Precision (%CV) | ≤7.00% | [7] |

| 9% (at 10.5 ng/mL) | [6] | |

| Intra-assay Precision (%CV) | 0.5% - 4% | [5] |

| 2.2% (at 6.5 ng/mL) | [6] | |

| 2.6% (at 10.5 ng/mL) | [6] | |

| Recovery | 98 ± 8% | [6] |

Experimental Workflow

The overall workflow for a typical quantitative metabolomics experiment using D,L-Mevalonic Acid Lactone-d3 is depicted below.

Caption: Quantitative Metabolomics Workflow.

Conclusion

D,L-Mevalonic Acid Lactone-d3 is an essential tool for the accurate and precise quantification of mevalonic acid in complex biological matrices. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust and reliable method for applications in drug development, clinical research, and the broader field of metabolomics. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to establish and validate quantitative assays for mevalonic acid, enabling deeper insights into the dynamics of the mevalonate pathway.

References

- 1. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 3. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Down for maintenance [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Human Metabolome Database: Showing metabocard for Mevalonolactone (HMDB0006024) [hmdb.ca]

- 14. Validation and application of an assay for the determination of mevalonic acid in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of D,L-Mevalonic Acid Lactone-d3 in Isoprenoid Research

References

- 1. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D,L-Mevalonic Acid Lactone-d3 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within cells and tissues. The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function.[1][2] Dysregulation of the MVA pathway is implicated in numerous diseases, including cancer, cardiovascular disease, and certain genetic disorders.[3] Stable isotope tracing, coupled with mass spectrometry, offers a precise method for quantifying the flux through this pathway. D,L-Mevalonic Acid Lactone-d3 is a deuterated stable isotope of mevalonic acid lactone, a key intermediate in the MVA pathway, making it an excellent tracer for these studies.[4][5]

These application notes provide detailed protocols for utilizing D,L-Mevalonic Acid Lactone-d3 to conduct metabolic flux analysis of the mevalonate pathway in cultured cells. The protocols cover cell culture, stable isotope labeling, metabolite extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Concepts

Metabolic flux analysis with stable isotopes involves introducing a labeled substrate (tracer) into a biological system and tracking the incorporation of the isotope into downstream metabolites. By measuring the isotopic enrichment of these metabolites over time, the rate of synthesis and turnover can be calculated, providing a quantitative measure of pathway activity.

D,L-Mevalonic Acid Lactone-d3, once it enters the cell, is hydrolyzed to D-Mevalonic Acid-d3, which then participates in the mevalonate pathway. The deuterium label (d3) allows for its distinction from the endogenous, unlabeled mevalonate pool.

Key Applications

-

Drug Discovery and Development: Elucidate the mechanism of action of drugs targeting the mevalonate pathway (e.g., statins).

-

Cancer Research: Investigate the role of the mevalonate pathway in tumor growth and proliferation.

-

Cardiovascular Research: Study the regulation of cholesterol biosynthesis in various cell types.

-

Inherited Metabolic Disorders: Diagnose and understand the pathophysiology of diseases related to mevalonate pathway dysfunction.

Data Presentation

The following tables provide a summary of typical experimental parameters and expected outcomes for metabolic flux analysis using D,L-Mevalonic Acid Lactone-d3.

Table 1: Recommended Tracer Concentrations and Incubation Times for Cell Culture Experiments

| Cell Type | Tracer Concentration (µM) | Incubation Time (hours) |

| Cancer Cell Lines (e.g., HeLa, MCF7) | 10 - 100 | 6 - 24 |

| Primary Hepatocytes | 5 - 50 | 12 - 48 |

| Immortalized Fibroblasts | 10 - 75 | 8 - 36 |

Table 2: Key Mevalonate Pathway Metabolites and their Expected Mass Shifts with D,L-Mevalonic Acid Lactone-d3 Labeling

| Metabolite | Unlabeled (M+0) m/z (example) | Labeled (M+3) m/z (example) | Analytical Method |

| Mevalonic Acid | Varies with derivatization | Varies with derivatization | GC-MS, LC-MS/MS |

| Isopentenyl Pyrophosphate (IPP) | 365.0 (negative ion mode) | 368.0 (negative ion mode) | LC-MS/MS |

| Dimethylallyl Pyrophosphate (DMAPP) | 365.0 (negative ion mode) | 368.0 (negative ion mode) | LC-MS/MS |

| Geranyl Pyrophosphate (GPP) | 413.1 (negative ion mode) | 416.1 (negative ion mode) | LC-MS/MS |

| Farnesyl Pyrophosphate (FPP) | 461.1 (negative ion mode) | 464.1 (negative ion mode) | LC-MS/MS |

| Squalene | 410.4 (as [M+H]+) | 413.4 (as [M+H]+) | GC-MS, LC-MS |

| Cholesterol | 369.3 (as TMS derivative) | 372.3 (as TMS derivative) | GC-MS |

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with D,L-Mevalonic Acid Lactone-d3.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

D,L-Mevalonic Acid Lactone-d3 (CAS: 61219-76-9)[4]

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

-

Tracer Preparation: Prepare a stock solution of D,L-Mevalonic Acid Lactone-d3 in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in complete cell culture medium to the desired final concentration (refer to Table 1).

-

Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing D,L-Mevalonic Acid Lactone-d3 to the cells.

-

Incubation: Incubate the cells for the desired period (refer to Table 1) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Metabolite Extraction: Following incubation, proceed immediately to metabolite extraction (Protocol 2).

Protocol 2: Metabolite Extraction from Cultured Cells

This protocol details the steps for quenching metabolic activity and extracting metabolites for subsequent analysis.

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold PBS

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.

-

Washing: Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Extraction: Add ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate well).

-

Cell Lysis: Scrape the cells from the plate in the presence of the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation and Analysis by GC-MS

This protocol is suitable for the analysis of less polar metabolites of the mevalonate pathway, such as cholesterol.

Materials:

-

Metabolite extract from Protocol 2

-

Nitrogen gas stream or vacuum concentrator

-

Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS)

-

GC-MS system

Procedure:

-

Drying: Evaporate the solvent from the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Derivatization: To the dried residue, add the derivatization reagent (e.g., 50 µL of MSTFA + 1% TMCS) and incubate at 60°C for 30 minutes to convert the metabolites into their volatile trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) mode to quantify the abundance of specific labeled and unlabeled metabolites (refer to Table 2).

-

Protocol 4: Sample Preparation and Analysis by LC-MS/MS

This protocol is ideal for the analysis of polar, phosphorylated intermediates of the mevalonate pathway.

Materials:

-

Metabolite extract from Protocol 2

-

LC-MS/MS system

-

Appropriate LC column (e.g., C18 or HILIC)

-

Mobile phases (e.g., ammonium acetate or formate buffers and acetonitrile)

Procedure:

-

Sample Reconstitution: If the sample was dried, reconstitute the metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

-

LC-MS/MS Analysis: Inject an aliquot of the sample into the LC-MS/MS system.

-

Liquid Chromatography: Separate the metabolites using a suitable LC column and gradient elution.

-

Tandem Mass Spectrometry: Operate the mass spectrometer in a targeted manner using multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the labeled and unlabeled mevalonate pathway intermediates (refer to Table 2).

-

Visualization of Workflows and Pathways

Caption: Experimental workflow for metabolic flux analysis.

Caption: Incorporation of deuterium from D,L-Mevalonic Acid Lactone-d3.

Data Analysis and Interpretation

The raw data from the mass spectrometer will consist of the signal intensities for the different isotopologues (M+0, M+1, M+2, M+3, etc.) of each metabolite.

-

Correction for Natural Isotope Abundance: The raw data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 2H).

-

Calculation of Isotopic Enrichment: The fractional or molar percent enrichment (MPE) of the deuterium label in each metabolite is calculated.

-

Metabolic Modeling: The isotopic enrichment data is then used in metabolic models to calculate the relative or absolute flux through the mevalonate pathway. This often involves specialized software packages for metabolic flux analysis.

Conclusion

D,L-Mevalonic Acid Lactone-d3 is a valuable tool for researchers studying the dynamics of the mevalonate pathway. The protocols outlined in these application notes provide a framework for conducting stable isotope tracing experiments to gain quantitative insights into the metabolic flux of this critical pathway. These methods can be adapted for various research and drug development applications, ultimately contributing to a better understanding of cellular metabolism in health and disease.

References

- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mevalonic acid in human plasma: relationship of concentration and circadian rhythm to cholesterol synthesis rates in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facts and artefacts in mevalonic aciduria: development of a stable isotope dilution GCMS assay for mevalonic acid and its application to physiological fluids, tissue samples, prenatal diagnosis and carrier detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for D,L-Mevalonic Acid Lactone-d3 in Cell Culture Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-Mevalonic acid lactone-d3 (MVA-d3) is a deuterated analog of mevalonic acid lactone, a key precursor in the mevalonate pathway. This metabolic pathway is fundamental for the biosynthesis of a diverse array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are critical for various cellular processes, most notably the post-translational modification of proteins known as prenylation.

In cell culture studies, MVA-d3 serves as a powerful tool for metabolic tracing and flux analysis. By introducing a stable isotope label, researchers can track the incorporation of the d3-mevalonate backbone into downstream isoprenoids and prenylated proteins using mass spectrometry. This enables the precise quantification of pathway activity and the investigation of the effects of pharmacological agents or genetic modifications on this crucial metabolic route. This document provides detailed protocols for the application of D,L-Mevalonic Acid Lactone-d3 in cell culture for studying the mevalonate pathway and protein prenylation.

Key Applications

-

Metabolic Flux Analysis: Tracing the incorporation of the deuterium label into downstream metabolites of the mevalonate pathway to quantify their synthesis rates.

-

Protein Prenylation Studies: Assessing the rate of farnesylation and geranylgeranylation of proteins by monitoring the incorporation of d3-isoprenoid moieties.

-

Drug Development: Evaluating the efficacy and mechanism of action of drugs targeting the mevalonate pathway, such as statins and farnesyltransferase inhibitors.

-

Internal Standard: Serving as an internal standard for the accurate quantification of endogenous mevalonate and its metabolites in cell extracts.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with D,L-Mevalonic Acid Lactone-d3

This protocol describes the general procedure for labeling cultured mammalian cells with MVA-d3 to study the biosynthesis of isoprenoids.

Materials:

-

D,L-Mevalonic Acid Lactone-d3

-

Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell scraper or trypsin-EDTA

-

Cold (-20°C) acetonitrile

-

Ice-cold water

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare the complete culture medium supplemented with dFBS. The use of dialyzed serum is recommended to minimize the presence of unlabeled small molecule metabolites that could interfere with the labeling experiment[1].

-

Preparation of MVA-d3 Stock Solution: Prepare a stock solution of D,L-Mevalonic Acid Lactone-d3 in sterile water or culture medium. The lactone form will hydrolyze to the active mevalonic acid in the aqueous solution. A gentle warming at 37°C for 30 minutes can facilitate this conversion.

-

Labeling: Aspirate the standard culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium containing the desired final concentration of MVA-d3. Typical concentrations range from 10 µM to 100 µM, but should be optimized for the specific cell line and experimental goals.

-

Incubation: Incubate the cells for a specified period. The incubation time will depend on the turnover rate of the metabolites of interest. For rapidly synthesized isoprenoids, a few hours may be sufficient. For achieving isotopic steady state in downstream products like cholesterol, longer incubation times (24-72 hours) may be necessary[2][3].

-

Metabolite Extraction:

-

To quench metabolism, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.

-

Immediately add 1 mL of cold (-20°C) acetonitrile to each well (for a 6-well plate) and incubate at -20°C for 15-20 minutes to precipitate proteins and extract metabolites[1].

-

Scrape the cells in the acetonitrile and transfer the cell lysate to a microcentrifuge tube.

-

Add 0.75 mL of ice-cold water to the tube, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

-

Collect the supernatant containing the extracted metabolites for subsequent analysis by LC-MS/MS.

-

Protocol 2: Analysis of Isoprenoid Intermediates by LC-MS/MS

This protocol outlines the analysis of d3-labeled isoprenoid pyrophosphates from cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Metabolite extract from Protocol 1

-

LC-MS/MS system equipped with a C18 reverse-phase column or a HILIC column[4]

-

Appropriate mobile phases (e.g., ammonium formate buffer and acetonitrile)[5]

-

Internal standards (optional, for absolute quantification)

Procedure:

-

Sample Preparation: The collected supernatant from the metabolite extraction can often be directly injected for LC-MS/MS analysis. If necessary, samples can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.

-

Chromatographic Separation: Separate the isoprenoid pyrophosphates using a suitable LC method. Due to their polar nature, HILIC chromatography can be effective[4]. Alternatively, reverse-phase chromatography with an ion-pairing agent can be used.

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Perform analysis in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the unlabeled and d3-labeled isoprenoids. The specific precursor-to-product ion transitions for each metabolite will need to be determined empirically or from the literature. A common product ion for pyrophosphate-containing molecules is m/z 79[6].

-

For MVA-d3, the mass shift of +3 Da will be observed in the precursor ion compared to the unlabeled MVA. This mass shift will propagate through the downstream isoprenoids (e.g., IPP-d3, DMAPP-d3, GPP-d3, FPP-d3, GGPP-d3).

-

-

Data Analysis:

-

Integrate the peak areas for both the unlabeled (M+0) and labeled (M+3) forms of each isoprenoid.

-

Calculate the isotopic enrichment for each metabolite as the ratio of the labeled peak area to the total peak area (labeled + unlabeled).

-

This enrichment data provides a measure of the fractional synthesis of each isoprenoid from the exogenously supplied MVA-d3 during the labeling period.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison between different experimental conditions.

Table 1: Isotopic Enrichment of Mevalonate Pathway Intermediates in Cultured Cells

| Metabolite | Unlabeled (M+0) Peak Area (Arbitrary Units) | Labeled (M+3) Peak Area (Arbitrary Units) | % Isotopic Enrichment |

| Control Cells | |||

| Mevalonic Acid (MVA) | 1.2 x 10^6 | 9.8 x 10^6 | 89.1% |

| Isopentenyl Pyrophosphate (IPP) | 8.5 x 10^5 | 6.2 x 10^5 | 42.2% |

| Farnesyl Pyrophosphate (FPP) | 4.1 x 10^5 | 2.5 x 10^5 | 37.9% |

| Geranylgeranyl Pyrophosphate (GGPP) | 3.2 x 10^5 | 1.8 x 10^5 | 36.0% |

| Treated Cells (e.g., with Statin) | |||

| Mevalonic Acid (MVA) | 2.5 x 10^5 | 1.1 x 10^7 | 97.8% |

| Isopentenyl Pyrophosphate (IPP) | 9.2 x 10^5 | 7.1 x 10^5 | 43.6% |

| Farnesyl Pyrophosphate (FPP) | 4.5 x 10^5 | 2.9 x 10^5 | 39.2% |

| Geranylgeranyl Pyrophosphate (GGPP) | 3.6 x 10^5 | 2.1 x 10^5 | 36.8% |

Note: The data presented in this table is representative and will vary depending on the cell line, experimental conditions, and labeling time.

Visualization of Pathways and Workflows

Mevalonate Signaling Pathway

Caption: The Mevalonate pathway showing the incorporation of D,L-Mevalonic Acid Lactone-d3.

Experimental Workflow for MVA-d3 Labeling and Analysis

Caption: Workflow for stable isotope tracing using D,L-Mevalonic Acid Lactone-d3.

References

- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Mevalonic Acid in Human Plasma using D,L-Mevalonic Acid Lactone-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mevalonic acid (MVA) is a crucial intermediate in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.[1] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to MVA, is a primary target for cholesterol-lowering drugs like statins.[1] Consequently, the quantification of MVA in biological fluids serves as a key biomarker for assessing the rate of cholesterol biosynthesis and evaluating the pharmacodynamic effects of statin therapies.[2][3]